![molecular formula C11H8FN3O2S B2582763 5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 710295-29-7](/img/structure/B2582763.png)
5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound “5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a chemical compound with the molecular formula C17H11F2N3O2S. Its average mass is 359.350 Da and its monoisotopic mass is 359.054016 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include its molecular weight, which is 359.350 Da . Other properties such as melting point, boiling point, solubility, and others are not available in the search results.Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is indicative of a compound that can potentially participate in various chemical reactions due to its functional groups. For instance, compounds with similar structures have been synthesized through condensation reactions involving thiobarbituric acid and different aldehydes in the presence of catalysts like pyridine, showcasing their versatility in organic synthesis. Such reactions often result in the formation of compounds with potential biological activities, owing to the presence of the thioxodihydropyrimidine moiety which is known for its reactivity and ability to interact with biological targets (Asiri & Khan, 2010).
Biological Activities
The structural features of this compound suggest it may have biological relevance. Compounds with thioxodihydropyrimidine cores have been explored for various biological activities, including antimicrobial, antifungal, and potential anticancer properties. For example, derivatives of thioxodihydropyrimidine have been evaluated for their antimicrobial activity against a range of pathogens, highlighting the potential utility of these compounds in developing new therapeutic agents (Mohanty et al., 2015).
Application in Materials Science
In addition to biological applications, the unique chemical structure of this compound and related compounds can be leveraged in materials science. The incorporation of such heterocyclic compounds into polymers or as ligands in metal-organic frameworks (MOFs) could lead to materials with novel properties, including enhanced thermal stability, conductivity, or specific interactions with other molecules, which could be useful in various technological applications (Mallakpour & Rafiee, 2003).
Environmental and Sensing Applications
The reactivity and structural attributes of compounds containing the thioxodihydropyrimidine skeleton also offer potential in environmental monitoring and as chemical sensors. Their ability to interact with metals and other chemical species could be harnessed in the design of sensors for detecting pollutants or in the development of remediation strategies for environmental clean-up (Singh et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione” is the regulator of G-protein signaling 4 (RGS4) protein . RGS4 is a member of the regulators of G protein signaling family, which are regulatory molecules that act as GTPase activating proteins (GAPs) for G alpha subunits of heterotrimeric G proteins .
Mode of Action
The compound “5-{[(4-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione” acts as a small molecule, reversible inhibitor of the RGS4 protein This means it binds to the RGS4 protein and reduces its activity
properties
IUPAC Name |
5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPYEQNWYJKJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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